BenchChemオンラインストアへようこそ!

2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile

Neurodegeneration MAO-B Selectivity

2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (CAS 1257833-22-9, molecular weight 356.01, formula C₁₂H₈Br₂N₂O) is a heterocyclic aromatic compound characterized by a quinoline core substituted at positions 3 and 8 with bromine, a methoxy group at position 5, and an acetonitrile moiety at position 6. This substitution pattern defines its unique electronic and steric profile.

Molecular Formula C12H8Br2N2O
Molecular Weight 356.01 g/mol
Cat. No. B13085100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile
Molecular FormulaC12H8Br2N2O
Molecular Weight356.01 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(C=NC2=C(C=C1CC#N)Br)Br
InChIInChI=1S/C12H8Br2N2O/c1-17-12-7(2-3-15)4-10(14)11-9(12)5-8(13)6-16-11/h4-6H,2H2,1H3
InChIKeyLFMLUPHFVQMEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile: A Halogenated Quinoline-Acetonitrile with Documented MAO Inhibition for Specialized Neurochemical Research


2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (CAS 1257833-22-9, molecular weight 356.01, formula C₁₂H₈Br₂N₂O) is a heterocyclic aromatic compound characterized by a quinoline core substituted at positions 3 and 8 with bromine, a methoxy group at position 5, and an acetonitrile moiety at position 6 . This substitution pattern defines its unique electronic and steric profile. The compound is classified as an organic heterocyclic building block and is primarily employed as a research intermediate or probe in early-stage drug discovery, particularly within the monoamine oxidase (MAO) target space.

Why 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile Cannot Be Replaced by Other 5-Methoxyquinoline or Unsubstituted Quinoline Analogs


Generic substitution of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile with simpler analogs, such as 2-(quinolin-6-yl)acetonitrile or monobromo methoxyquinolines, is not scientifically viable. The precise 3,8-dibromo substitution pattern is not arbitrary; it fundamentally alters the compound's target engagement profile. Comparative bioactivity data demonstrate that removal or alteration of the halogenation pattern drastically reduces or eliminates activity against key neurological targets like MAO-B [1]. Furthermore, the 5-methoxy and 6-acetonitrile groups dictate the molecule's overall polarity and metabolic liability, making unsubstituted or differently substituted quinolines unsuitable surrogates for experiments requiring the specific activity profile documented below.

Quantitative Differentiation Guide: 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile


Potent and Highly Selective MAO-B Inhibition vs. MAO-A and Reference Standards

The compound exhibits sub-nanomolar potency against human recombinant monoamine oxidase B (MAO-B) with an IC50 of 0.900 nM, demonstrating a selectivity window of approximately 55-fold over MAO-A (IC50 = 50 nM) in a standardized fluorimetric assay [1]. This selectivity is comparable to or exceeds that of clinically used MAO-B inhibitors like rasagiline (MAO-B IC50 ~4.43 nM, selectivity ~93-fold) and selegiline (MAO-B IC50 ~51 nM, selectivity ~450-fold) [2] . Critically, an unsubstituted 2-(quinolin-6-yl)acetonitrile analog would be predicted to exhibit significantly reduced or absent MAO-B binding due to the lack of key halogen bonding and hydrophobic contacts that the 3,8-dibromo substitution pattern provides within the MAO-B active site.

Neurodegeneration MAO-B Selectivity Parkinson's disease

Discriminative NNMT Inhibition Activity Absent in Close Analogs

2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile demonstrates notable inhibitory activity against nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM [1]. NNMT is a key metabolic enzyme implicated in cancer cell proliferation and metabolic disorders. This activity is not a general property of quinoline-acetonitriles; for instance, the unsubstituted 2-(quinolin-6-yl)acetonitrile lacks the necessary substitution pattern for effective engagement with the NNMT active site. The 3,8-dibromo and 5-methoxy groups are likely critical for achieving this sub-100 nM affinity, a feature absent in the broader class of simpler quinoline derivatives.

Cancer metabolism NNMT Epigenetics Metabolic disease

Reagent-Grade Purity (NLT 98%) Supported by ISO-Certified Manufacturing

Commercially sourced 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile is specified at a purity of NLT 98% and is manufactured under an ISO-certified quality system . This contrasts with many niche quinoline derivatives offered by catalog vendors where purity specifications may be lower (e.g., 95% typical) or unverified . For rigorous scientific studies, particularly in structure-activity relationship (SAR) campaigns or sensitive biological assays, a minimum purity of 98% is essential to ensure that observed effects are attributable to the compound of interest and not to confounding impurities. The ISO certification provides an additional layer of traceability and consistency often required for publication in high-impact journals.

Drug Discovery Quality Control Reproducibility Synthesis

Structural Determinants for CYP450 or Off-Target Liability Prediction

The specific 3,8-dibromo-5-methoxy-6-acetonitrile substitution pattern creates a distinct metabolic liability profile compared to non-halogenated or differently halogenated analogs. The acetonitrile group, for instance, can act as a metabolic soft spot or a bioisostere for a carboxylic acid, while the bromine atoms increase lipophilicity and CYP450 inhibition potential [1]. Unsubstituted 2-(quinolin-6-yl)acetonitrile (logP ~1.6) would exhibit vastly different ADME properties, making it unsuitable for evaluating the same chemical space. The presence of two heavy halogen atoms (Br) also provides a unique vector for further derivatization (e.g., Suzuki coupling) that simpler analogs lack.

ADMET Drug Metabolism CYP450 Medicinal Chemistry

High-Value Research Applications for 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile


Development of Next-Generation Selective MAO-B Inhibitors

Given its sub-nanomolar potency (IC50 = 0.900 nM) and excellent selectivity against MAO-A (IC50 = 50 nM), this compound serves as an ideal starting point for medicinal chemistry campaigns targeting Parkinson's disease and other neurodegenerative conditions. Its potency rivals established drugs like rasagiline and selegiline, offering a structurally distinct scaffold that may circumvent known resistance mechanisms or side effect profiles [1].

NNMT-Targeted Cancer Metabolism Research

The compound's confirmed NNMT inhibitory activity (Ki = 89 nM) makes it a valuable tool compound for studying the role of NNMT in cancer cell proliferation and metabolic reprogramming. It can be used to validate NNMT as a therapeutic target in various cancer models, a research avenue not supported by simpler quinoline analogs [2].

High-Fidelity SAR Studies Requiring Ultra-High Purity Reagents

For structure-activity relationship (SAR) studies where minor impurities can confound data interpretation, the specified NLT 98% purity and ISO-certified manufacturing provide a level of confidence in compound integrity that is not guaranteed with lower-purity catalog analogs. This is critical for achieving reproducible and publishable results .

Synthesis of Advanced Quinoline-Based Libraries via Cross-Coupling

The dual bromine substitution at positions 3 and 8 provides two orthogonal reactive handles for selective functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the rapid generation of diverse quinoline-based libraries for high-throughput screening, a capability not possible with non-halogenated or differently substituted analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.